

Application Notes and Protocols for DiSulfo-Cy5 Alkyne Click Chemistry

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Compound of Interest

Compound Name: DiSulfo-Cy5 alkyne

Cat. No.: B15597435

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These application notes provide a detailed overview and experimental protocols for the use of **DiSulfo-Cy5 alkyne** in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry reactions. This method is a robust and highly specific technique for fluorescently labeling azide-modified biomolecules, such as proteins, peptides, and nucleic acids. The inclusion of two sulfonate groups on the Cy5 fluorophore significantly increases its water solubility, making it an ideal reagent for bioconjugation in aqueous buffers with minimal use of organic co-solvents.

Introduction to DiSulfo-Cy5 Alkyne Click Chemistry

Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific. The most prominent example used in bioconjugation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where a terminal alkyne reacts with an azide to form a stable triazole linkage.^[1] This reaction is bio-orthogonal, meaning that the reacting functional groups (azide and alkyne) are inert to the vast majority of biological molecules, ensuring that the labeling is highly specific to the intended target.

DiSulfo-Cy5 alkyne is a water-soluble cyanine dye containing a terminal alkyne group.^[2] This feature allows it to be readily conjugated to azide-modified biomolecules via CuAAC.^[3] The high hydrophilicity of **DiSulfo-Cy5 alkyne** is advantageous for labeling proteins and other biomolecules that may be sensitive to organic solvents.^[2] Its bright fluorescence in the far-red spectrum makes it suitable for a wide range of applications, including fluorescence microscopy, flow cytometry, and Western blotting.

Data Presentation

Spectroscopic and Physicochemical Properties of DiSulfo-Cy5 Alkyne

Property	Value	Reference
Molecular Weight	~701.8 g/mol	[2]
Excitation Maximum (λ_{ex})	~646 nm	[2]
Emission Maximum (λ_{em})	~662 nm	[2]
Molar Extinction Coefficient (ϵ) at λ_{ex}	~271,000 M ⁻¹ cm ⁻¹	[2]
Solubility	Water, DMSO, DMF	[2]

Recommended Reagent Concentrations for CuAAC Reaction

Reagent	Stock Concentration	Final Concentration
Azide-Modified Protein	1-10 mg/mL	1-20 μ M
DiSulfo-Cy5 Alkyne	10 mM in water or DMSO	2-10 molar excess over protein
Copper(II) Sulfate (CuSO ₄)	20-100 mM in water	50-250 μ M
THPTA (ligand)	100-200 mM in water	5x molar excess over CuSO ₄
Sodium Ascorbate (reducing agent)	100-300 mM in water (freshly prepared)	1-5 mM

Experimental Protocols

Protocol 1: Labeling of an Azide-Modified Protein with DiSulfo-Cy5 Alkyne

This protocol describes a general method for labeling a protein containing azide groups with DiSulfo-Cy5 alkyne.

Materials:

- Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
- **DiSulfo-Cy5 alkyne**
- Copper(II) Sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium Ascorbate
- Anhydrous DMSO or nuclease-free water
- Reaction buffer (e.g., PBS, pH 7.4)
- Purification column (e.g., size-exclusion spin column)
- Microcentrifuge tubes

Procedure:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **DiSulfo-Cy5 alkyne** in anhydrous DMSO or nuclease-free water. Store at -20°C , protected from light.
 - Prepare a 20 mM stock solution of CuSO_4 in nuclease-free water.
 - Prepare a 100 mM stock solution of THPTA in nuclease-free water.
 - Crucially, prepare a fresh 300 mM stock solution of sodium ascorbate in nuclease-free water immediately before use.
- Reaction Setup:
 - In a microcentrifuge tube, dilute the azide-modified protein to the desired concentration (e.g., 1-5 mg/mL) in the reaction buffer.

- Add the **DiSulfo-Cy5 alkyne** stock solution to the protein solution to achieve a 2- to 10-fold molar excess of the dye over the protein.
- Prepare a catalyst premix by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
- Add the catalyst premix to the reaction mixture to a final copper concentration of 50-100 μM.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
- Incubation:
 - Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
- Purification of the Labeled Protein:
 - Remove unreacted dye and catalyst components using a size-exclusion spin column (e.g., Sephadex G-25).
 - Equilibrate the spin column with the desired storage buffer according to the manufacturer's instructions.
 - Apply the reaction mixture to the column and centrifuge to collect the purified, labeled protein.

Protocol 2: Determination of the Degree of Labeling (DOL)

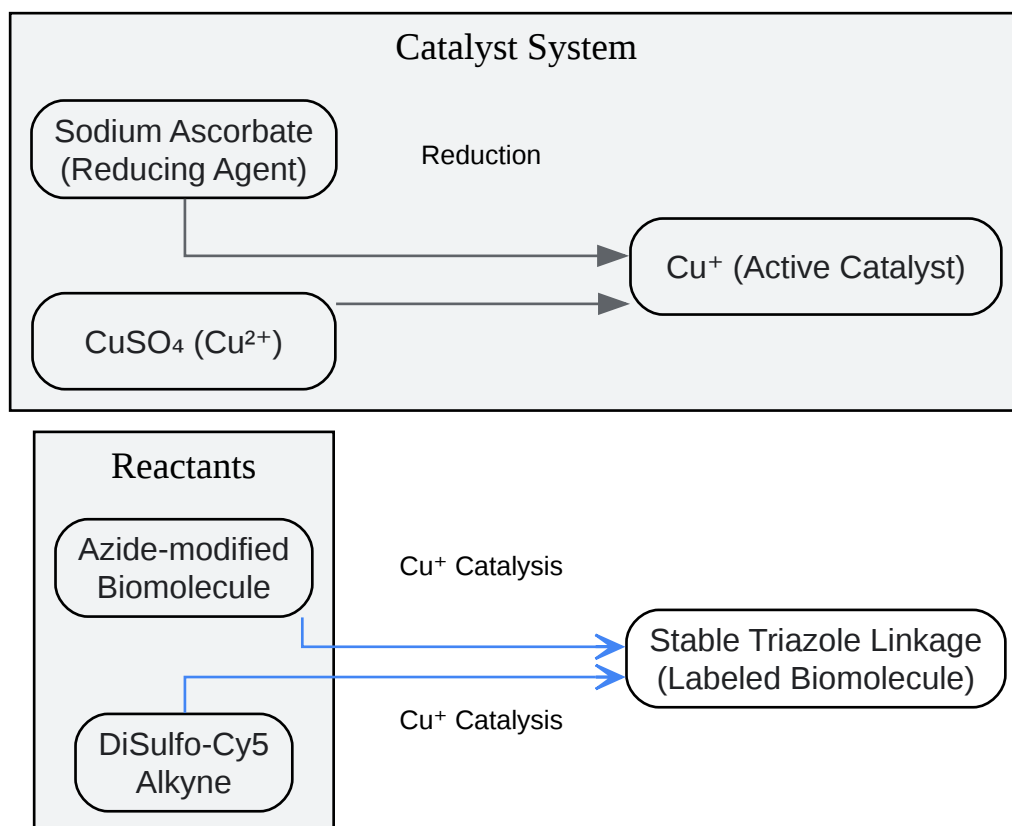
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

Procedure:

- Spectrophotometric Measurement:

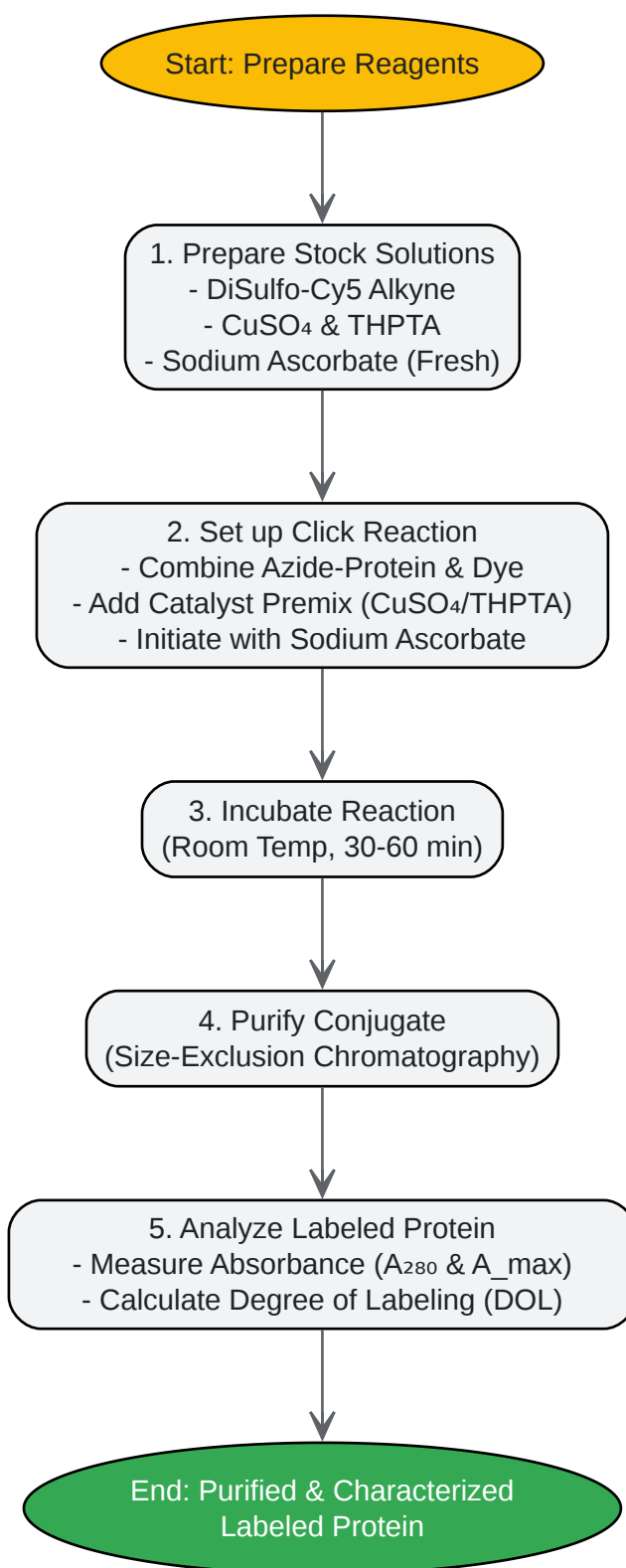
- Measure the absorbance of the purified protein-dye conjugate at 280 nm (A_{280}) and at the absorbance maximum of DiSulfo-Cy5, approximately 646 nm (A_{max}).
- DOL Calculation:
 - Calculate the concentration of the dye using the Beer-Lambert law: $[\text{Dye}] \text{ (M)} = A_{\text{max}} / \epsilon_{\text{dye}}$ (where ϵ_{dye} for DiSulfo-Cy5 is $\sim 271,000 \text{ M}^{-1}\text{cm}^{-1}$)
 - Calculate the corrected protein absorbance to account for the dye's absorbance at 280 nm: $A_{\text{prot_corr}} = A_{280} - (A_{\text{max}} \times \text{CF}_{280})$ (A typical correction factor (CF_{280}) for Cy5 dyes is approximately 0.05)
 - Calculate the concentration of the protein: $[\text{Protein}] \text{ (M)} = A_{\text{prot_corr}} / \epsilon_{\text{prot}}$ (where ϵ_{prot} is the molar extinction coefficient of the specific protein at 280 nm)
 - Calculate the DOL: $\text{DOL} = [\text{Dye}] / [\text{Protein}]$

Visualizations



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Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.



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Caption: Experimental workflow for **DiSulfo-Cy5 alkyne** labeling.

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